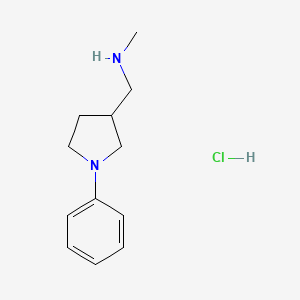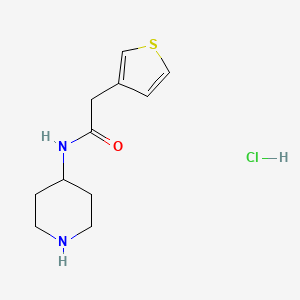
メチル N-(チオキソメチレン)ノルバレイン酸
概要
説明
Methyl N-(thioxomethylene)norvalinate is a chemical compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 g/mol. It is a derivative of norvaline, a non-essential amino acid, and contains a thioxomethylene group attached to the nitrogen atom
科学的研究の応用
Methyl N-(thioxomethylene)norvalinate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activities, such as enzyme inhibition or modulation of biochemical pathways.
Medicine: It could be explored for its therapeutic potential in treating various diseases or conditions.
Industry: The compound may find applications in the development of new materials or chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(thioxomethylene)norvalinate typically involves the reaction of norvaline with thioformaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions, such as specific temperature and pH levels, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of methyl N-(thioxomethylene)norvalinate may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Methyl N-(thioxomethylene)norvalinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of methyl N-(thioxomethylene)norvalinate can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
作用機序
The mechanism by which methyl N-(thioxomethylene)norvalinate exerts its effects involves its interaction with specific molecular targets and pathways. The thioxomethylene group may play a crucial role in binding to enzymes or receptors, leading to the modulation of biochemical processes. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.
類似化合物との比較
Methyl N-(thioxomethylene)norvalinate can be compared with other similar compounds, such as methyl N-(thioxomethylene)valinate and methyl N-(thioxomethylene)leucinate These compounds share structural similarities but differ in their side chains, which can influence their chemical properties and biological activities
Conclusion
Methyl N-(thioxomethylene)norvalinate is a versatile compound with potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable tool for researchers and industry professionals. Further studies are needed to fully understand its mechanism of action and explore its therapeutic potential.
特性
IUPAC Name |
methyl 2-isothiocyanatopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-3-4-6(8-5-11)7(9)10-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCKGYUNKZCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride](/img/structure/B1463053.png)

![1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate](/img/structure/B1463055.png)
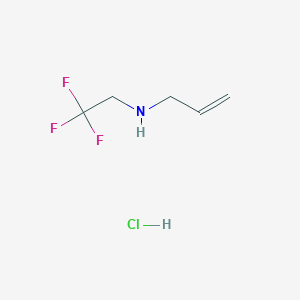
![2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1463060.png)

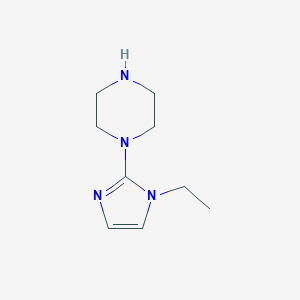
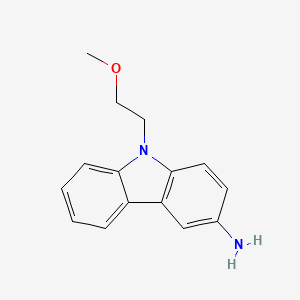
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B1463066.png)
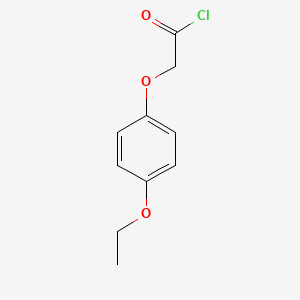
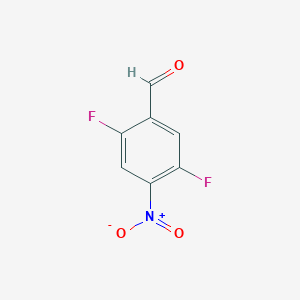
![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)
